molecular formula C25H28N6O2S B2750772 N-(4-butylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide CAS No. 1189957-17-2

N-(4-butylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide

Cat. No.: B2750772
CAS No.: 1189957-17-2
M. Wt: 476.6
InChI Key: UHURXDYTQFKEPD-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a triazoloquinoxaline derivative characterized by a fused heterocyclic core, an acetamide linkage, and a thiomorpholine substituent. Its synthesis involves multi-step reactions, starting with Friedel-Crafts acylation to generate sulfonyl benzoic acid hydrazides, followed by nucleophilic addition with 2,4-difluorophenyl isothiocyanate to form hydrazinecarbothioamide intermediates . Cyclization under alkaline conditions yields 1,2,4-triazole-3-thiones, which undergo S-alkylation with α-halogenated ketones to produce the final triazoloquinoxaline scaffold .

Structural confirmation relies on spectral analyses:

  • IR spectroscopy: Absence of C=O (~1660–1682 cm⁻¹) and presence of C=S (~1247–1255 cm⁻¹) confirm cyclization into the triazole-thione tautomer .
  • NMR: Distinct proton environments (e.g., thiomorpholine’s methylene groups, aromatic protons) and carbon shifts validate regiochemistry .

Properties

IUPAC Name

N-(4-butylphenyl)-2-(1-oxo-4-thiomorpholin-4-yl-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2S/c1-2-3-6-18-9-11-19(12-10-18)26-22(32)17-30-25(33)31-21-8-5-4-7-20(21)27-23(24(31)28-30)29-13-15-34-16-14-29/h4-5,7-12H,2-3,6,13-17H2,1H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHURXDYTQFKEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N5CCSCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazoloquinoxaline core, followed by the introduction of the butylphenyl and thiomorpholinyl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Substitution reactions can occur at different positions on the molecule, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of substituted analogs.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance, derivatives of quinoxaline have shown effectiveness against various bacterial strains. Studies have demonstrated that such compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Preliminary studies indicate that derivatives containing thiomorpholine and triazole rings may inhibit cancer cell proliferation. In vitro assays have been conducted on various cancer cell lines, showing promising results in reducing cell viability.

Neuroprotective Effects

Given the increasing interest in neurodegenerative diseases, compounds similar to N-(4-butylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide are being evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibiting AChE can enhance acetylcholine levels in the brain, potentially improving cognitive functions.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various quinoxaline derivatives against a panel of bacterial strains. Results indicated that modifications to the thiomorpholine ring significantly enhanced antibacterial activity compared to unmodified compounds.

Case Study 2: Anticancer Activity

In vitro tests on breast cancer cell lines revealed that specific derivatives of the compound exhibited IC50 values significantly lower than standard chemotherapeutics. These findings support further exploration into structure-activity relationships to optimize therapeutic efficacy.

Summary of Findings

ApplicationFindings
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer PropertiesSignificant reduction in cancer cell viability in vitro
Neuroprotective EffectsPotential AChE inhibition leading to improved cognitive functions

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Key Observations:

Benzothiazole-thiazolidinones () combine rigid (benzothiazole) and flexible (thiazolidinone) moieties, altering solubility and target binding.

Substituent Effects: Thiomorpholine vs. Aryl Groups: 4-butylphenyl () provides steric bulk and hydrophobicity, contrasting with 3-bromophenyl ()’s electronegative halogen.

Synthetic Yields: Benzothiazole derivatives () achieve higher yields (70%) than triazoloquinoxalines (yields unspecified), likely due to fewer cyclization steps.

Spectral and Functional Group Comparisons

Table 2: Spectral Data of Key Functional Groups

Functional Group Compound Class IR Absorption (cm⁻¹) NMR Chemical Shifts (ppm)
C=S (thione) Triazoloquinoxaline () 1247–1255 Not observed (tautomer stabilized)
C=O (amide) Benzothiazole-carboxamide () 1663–1682 δ 168–170 (13C)
C-S (sulfanyl) Triazoloquinoline () ~700 δ 3.5–4.0 (CH₂-S)
NH (amide) Quinazolinone () 3278–3414 δ 10.2–10.8 (1H)
  • Triazoloquinoxalines (): Lack C=O in IR due to tautomerization, whereas benzothiazole-carboxamides () retain strong C=O signals.
  • Sulfur-Containing Groups: Thiomorpholine’s C-S in vs.

Biological Activity

N-(4-butylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide (CAS Number: 1189957-17-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C25H28N6O2SC_{25}H_{28}N_{6}O_{2}S with a molecular weight of 476.6 g/mol. The structure features a butylphenyl group and a triazoloquinoxaline scaffold, which are significant for its biological activity.

PropertyValue
Molecular FormulaC25H28N6O2S
Molecular Weight476.6 g/mol
CAS Number1189957-17-2

Research indicates that compounds similar to this compound may exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II. COX enzymes are crucial in the inflammatory response and are implicated in various pathological conditions such as cancer and cardiovascular diseases .

Anti-inflammatory Effects

The compound has shown promise as a COX-II inhibitor. In studies involving similar compounds, IC50 values (the concentration required to inhibit 50% of the enzyme activity) were reported as low as 0.011 μM for highly potent inhibitors . Although specific IC50 values for this compound have not been explicitly documented in the available literature, its structural analogs suggest potential efficacy in modulating inflammatory pathways.

Anticancer Activity

The triazoloquinoxaline scaffold is known for its anticancer properties. Compounds within this class have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways involved in cancer progression .

Case Studies

A study by Chahal et al. (2023) explored various derivatives of triazoloquinoxaline compounds and their effects on COX-II inhibition. Among these derivatives, some exhibited significant anti-inflammatory activity with minimal ulcerogenic effects, indicating a favorable therapeutic profile . Another investigation highlighted the potential of similar compounds to act as dual inhibitors against both COX-I and COX-II enzymes while retaining selectivity towards COX-II .

Q & A

In vitro assays :

  • Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
  • CYP inhibition screening : Use fluorogenic substrates for CYP3A4/2D6 .

In vivo PK studies : Administer IV/PO doses in rodents; collect plasma samples at 0, 1, 2, 4, 8, 24 hr. Calculate t₁/₂ and bioavailability.

  • Critical parameters : Include controls (e.g., verapamil for CYP3A4) and validate LC-MS methods with LOD < 1 ng/mL .

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